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molecular formula C12H6Cl3NO B8334100 2,6-Dichloro-3-(3-chlorobenzoyl)pyridine

2,6-Dichloro-3-(3-chlorobenzoyl)pyridine

Cat. No. B8334100
M. Wt: 286.5 g/mol
InChI Key: YIFDNZROVHKRKG-UHFFFAOYSA-N
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Patent
US06740662B1

Procedure details

A THF solution of diisopropylamine was treated with 1.6M butyl]ithium/hexane solution. Thereafter, 2,6-dichloropyridine was added dropwise thereto together with THF and reacted, and then 3-chlorobenzaldehyde was further added dropwise. The reaction mixture was worked up and purified in a usual manner and the resulting compound was reacted with manganese dioxide in toluene under heating. The reaction mixture was worked up and purified in a usual manner to obtain 3-(3-chlorobenzoyl)-2,6-dichloropyridine. MS: 286.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[N:10]=1.[Cl:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH:20]=[O:21]>C1COCC1.CCCCCC>[Cl:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[C:20]([C:14]1[C:9]([Cl:8])=[N:10][C:11]([Cl:15])=[CH:12][CH:13]=1)=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified in a usual manner
CUSTOM
Type
CUSTOM
Details
the resulting compound was reacted with manganese dioxide in toluene
TEMPERATURE
Type
TEMPERATURE
Details
under heating
CUSTOM
Type
CUSTOM
Details
purified in a usual manner

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)C=2C(=NC(=CC2)Cl)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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